molecular formula C13H10ClFO2S B2401793 8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine CAS No. 852217-74-4

8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine

Cat. No. B2401793
M. Wt: 284.73
InChI Key: HGXNLEANEOJHIL-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

  • X-ray Crystal Structure Studies : The molecular structure of benzodioxin derivatives, which are closely related to 8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine, has been investigated using single crystal X-ray diffraction analysis. This study helps in understanding the steric effects of different groups in these compounds (Irving & Irving, 1991).

Medicinal Chemistry and Pharmacology

  • Herbicidal Activity : Similar compounds have been synthesized and evaluated for their herbicidal activity. These studies contribute to the development of new herbicides with high efficacy and safety to crops (Huang et al., 2005).

  • Fluorescent Molecular Probes : Derivatives of benzodioxin, like 8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine, have been studied for their solvatochromism and potential applications in super-resolution fluorescence imaging, particularly in biological cells and materials (Morimoto et al., 2018).

  • Antimicrobial Potential : Research into structurally similar compounds has revealed potent antibacterial activities, suggesting potential use in developing new antimicrobial agents (Kumar et al., 2011).

Advanced Chemical Synthesis

  • Synthesis of Complex Molecules : Studies demonstrate the use of related compounds as intermediates in the synthesis of complex molecules, highlighting their utility in advanced organic synthesis (Hosomi et al., 1986).

  • Development of Antifungal Agents : Benzodioxin derivatives have been synthesized and evaluated as new classes of azole antifungal agents, contributing to the field of antifungal drug development (RaneDinanath et al., 1988).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

8-(chloromethyl)-6-fluoro-2-thiophen-3-yl-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2S/c14-5-9-3-11(15)4-10-6-16-13(17-12(9)10)8-1-2-18-7-8/h1-4,7,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXNLEANEOJHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CCl)OC(O1)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)-2,4-dihydro-1,3-benzodioxine

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